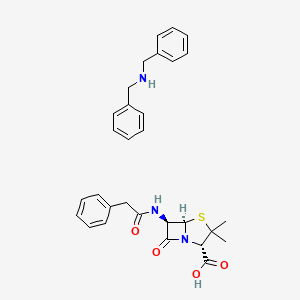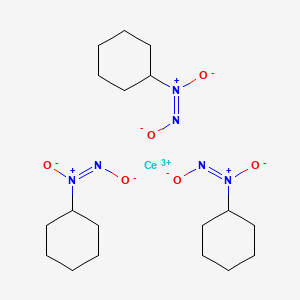
cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium is a complex compound involving cerium in its +3 oxidation state Cerium is a lanthanide element known for its diverse chemical properties, including its ability to exist in multiple oxidation states
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium typically involves the reaction of cerium(III) salts with cyclohexylamine and appropriate oxidizing agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving cerium(III) nitrate in a suitable solvent.
- Adding cyclohexylamine to the solution.
- Introducing an oxidizing agent such as hydrogen peroxide to facilitate the formation of the oxidoiminoazanium group.
- Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the compound. The purification process typically involves crystallization and filtration to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cerium.
Reduction: It can be reduced back to cerium(III) from higher oxidation states.
Substitution: The oxidoiminoazanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cerium(IV) compounds, while reduction may regenerate cerium(III) species.
Aplicaciones Científicas De Investigación
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium exerts its effects involves its redox activity. The compound can switch between different oxidation states, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its antioxidant properties, where it can neutralize reactive oxygen species. The molecular targets and pathways involved include interactions with cellular enzymes and signaling pathways that regulate oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Cerium(III) oxide: Known for its catalytic and antioxidant properties.
Cerium(IV) ammonium nitrate: Commonly used as an oxidizing agent in organic synthesis.
Cerium(III) fluoride: Utilized in various industrial applications due to its unique chemical properties.
Uniqueness
Cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium is unique due to its specific structure, which combines the properties of cerium with the functional oxidoiminoazanium group
Propiedades
Fórmula molecular |
C18H33CeN6O6 |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
cerium(3+);(E)-cyclohexyl-oxido-oxidoiminoazanium |
InChI |
InChI=1S/3C6H12N2O2.Ce/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*6,9H,1-5H2;/q;;;+3/p-3/b3*8-7+; |
Clave InChI |
PMSFVXVCQCJPNO-QFVJJVGWSA-K |
SMILES isomérico |
C1CCC(CC1)/[N+](=N\[O-])/[O-].C1CCC(CC1)/[N+](=N\[O-])/[O-].C1CCC(CC1)/[N+](=N\[O-])/[O-].[Ce+3] |
SMILES canónico |
C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].C1CCC(CC1)[N+](=N[O-])[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
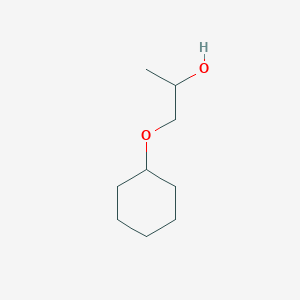
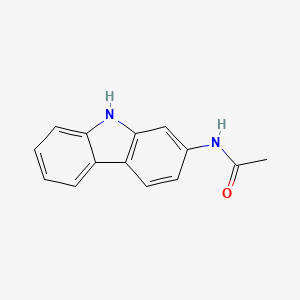

![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
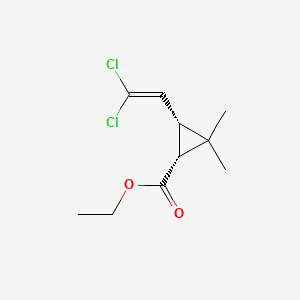
![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
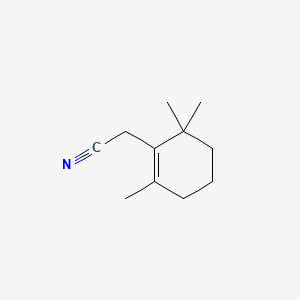
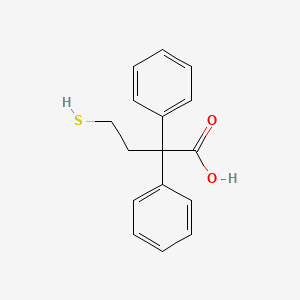
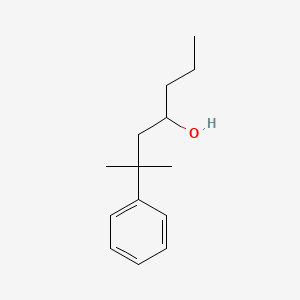
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)
